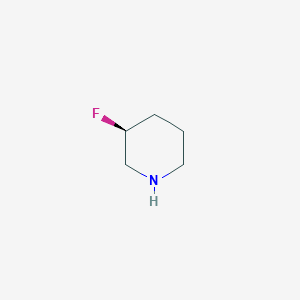

(S)-3-Fluoropiperidine

Übersicht

Beschreibung

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. The compound’s reactivity with other substances is also studied .Wissenschaftliche Forschungsanwendungen

Radiolabelling for PET Imaging

- (S)-3-Fluoropiperidine has been explored as a building block for the development of radiotracers for Positron Emission Tomography (PET). This includes studies on the radiolabelling of 1,4-disubstituted 3-[18F]fluoropiperidines for the visualization of NR2B NMDA receptors. However, initial evaluations showed minimal brain uptakes, suggesting the need for further research to enhance PET imaging capabilities of these compounds (Koudih et al., 2012).

Synthesis for Medicinal Chemistry

- The compound has been utilized in synthesizing new 1-alkyl-3-aminomethyl-3-fluoropiperidines, which are valuable as building blocks in medicinal chemistry. This includes the development of methods for fluorination and the transformation of ester moieties into various amides, showcasing the versatility of this compound in medicinal applications (Van Hende et al., 2009).

Study of Physicochemical Properties

- Research into the enantioselective synthesis of 3-amino-5-fluoropiperidines and related compounds has been conducted to understand their physicochemical properties. The presence of fluorine atoms in these structures influences properties like pKa and lipophilicity, which are crucial for drug design and development (Orliac et al., 2014).

Ring Expansion Synthesis

- Studies have shown that optically active prolinols can be converted to 3-fluoropiperidines using DAST, a chemical reagent. This method, although producing some byproducts, is significant for the synthesis of substituted 3-fluoropiperidines, highlighting the adaptability of this compound in synthetic chemistry (Déchamps et al., 2007).

Potential in Drug Development

- This compound has been incorporated in the development of novel pyrazole-based thioethers as cathepsin S inhibitors. Its inclusion as a component in the P3 binding element of these compounds demonstrates its potential utility in designing new pharmaceuticals (Wiener et al., 2010).

Applications in Fluorination Strategies

- Research has focused on fluorination strategies involving 3-(3-(piperidin-1-yl)propyl)indoles and related compounds, where the incorporation of fluorine, such as in 4-fluoropiperidines, has been shown to influence properties like pKa and pharmacokinetic profiles. This application is vital for optimizing drug absorption and bioavailability (van Niel et al., 1999).

Investigations in Metabolism and Pharmacokinetics

- Studies using 19F NMR have been conducted to monitor the metabolism of fluorinated compounds like 5-fluorouracil in vivo, demonstrating the utility of this compound-related research in understanding drug metabolism and pharmacokinetics (Stevens et al., 1984).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3S)-3-fluoropiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKQZLBLVRAJSW-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CNC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

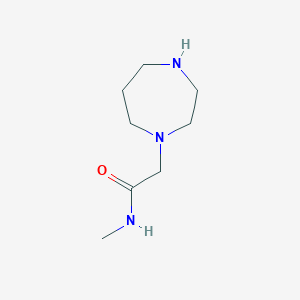

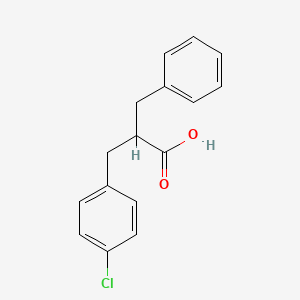

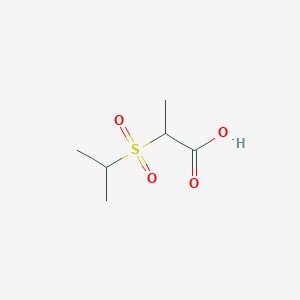

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]benzonitrile](/img/structure/B3372094.png)

![methyl({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methyl})amine](/img/structure/B3372110.png)

![(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3372125.png)

![2-chloro-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3372132.png)